Timosaponin C

Description

Properties

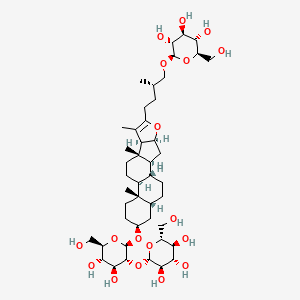

Molecular Formula |

C45H74O18 |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19-,21+,22-,23+,24-,25-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1 |

InChI Key |

ROHLIYKWVMBBFX-AMMIEGAUSA-N |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Timosaponin C: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin C, also known as Timosaponin AIII (TAIII), is a steroidal saponin predominantly isolated from the rhizome of Anemarrhena asphodeloides Bunge.[1][2][3] This natural compound has garnered significant attention in oncology research due to its demonstrated multi-faceted anti-tumor activities.[1][4] It has been shown to selectively inhibit the growth and viability of various cancer cells while exhibiting lower cytotoxicity towards normal cells.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's anti-cancer effects are attributed to its ability to modulate a range of cellular processes, including the inhibition of proliferation, induction of cell cycle arrest and apoptosis, and suppression of metastasis.[1][4]

Inhibition of Cancer Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation of a wide array of cancer cell lines in a dose- and time-dependent manner.[6] For instance, in non-small-cell lung cancer (NSCLC) cells, treatment with 4 μM of this compound for 48 hours resulted in the death of 90% of the cells.[6]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Citation |

| Colorectal Cancer | HCT-15 | 6.1 | [1] |

| Hepatocellular Carcinoma | HepG2 | 15.41 | [1] |

| Taxol-Resistant Lung Cancer | A549/Taxol | 5.12 | [1] |

| Taxol-Resistant Ovarian Cancer | A2780/Taxol | 4.64 | [1] |

Induction of Cell Cycle Arrest

A key mechanism of this compound is its ability to induce cell cycle arrest, primarily at the G1 and G2/M phases.[1][6][7] This is achieved by modulating the expression of cyclin-dependent kinases (CDKs) and their associated cyclins.[1] In pancreatic cancer cells, this compound was found to arrest the cell cycle in the G1 phase.[7] In breast cancer cells, it induces G2/M arrest by down-regulating Cyclin B1, Cdc2, and Cdc25C.[8]

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells (MDA-MB-231)

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |

| Control | 55.2% | 24.3% | 20.5% | [8] |

| This compound (10 µM) | 48.7% | 18.9% | 32.4% | [8] |

| This compound (15 µM) | 42.1% | 15.6% | 42.3% | [8] |

Promotion of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][7] This is often mediated through caspase-dependent pathways.[1][7] In breast cancer cells, treatment with 15 µM this compound led to a significant increase in the apoptotic cell population.[8] The pro-apoptotic effects are also characterized by the upregulation of Bax and downregulation of the anti-apoptotic protein Bcl-2.[1]

Table 3: Apoptotic Effect of this compound on Breast Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Citation |

| MDA-MB-231 | Control | 5.9% | [8] |

| MDA-MB-231 | This compound (10 µM) | 44.0% | [8] |

| MDA-MB-231 | This compound (15 µM) | 67.5% | [8] |

| MCF-7 | Control | 9.5% | [8] |

| MCF-7 | This compound (10 µM) | 23.5% | [8] |

| MCF-7 | This compound (15 µM) | 43.3% | [8] |

Inhibition of Metastasis and Invasion

This compound has been shown to inhibit the migration and invasion of various cancer cells.[4][9] In cervical cancer cells, it was found to downregulate the p38 MAPK-mediated urokinase-type plasminogen activator (uPA) expression, which is crucial for metastasis.[10] Furthermore, in renal carcinoma cells, this compound inhibits metastasis by suppressing cathepsin C (CTSC) expression through the AKT/miR-129-5p axis.[9]

Modulation of Key Signaling Pathways

The anticancer effects of this compound are orchestrated through its influence on several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[11][12][13] this compound has been demonstrated to inhibit this pathway in various cancer models, including taxol-resistant lung and ovarian cancer, pancreatic cancer, and T-cell acute lymphoblastic leukemia.[1][4][7][14] This inhibition leads to decreased cell proliferation and induction of apoptosis.[7][14]

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2, JNK, and p38 subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis.[15] this compound has been shown to modulate MAPK signaling. For example, it induces caspase-dependent apoptosis in promyelocytic leukemia HL60 cells by enhancing the phosphorylation of JNK1/2 and p38 MAPK.[1] In contrast, in some contexts, it inhibits the Ras/Raf/MEK/ERK pathway.[1][14]

Figure 2: this compound modulates the MAPK signaling pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cancer cell survival.[16] this compound has been reported to inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and anti-migration effects.[1][4]

In Vivo Anti-Tumor Efficacy

The anti-cancer effects of this compound have also been validated in preclinical animal models. In mice bearing HCT-15 colorectal cancer xenografts, this compound was shown to inhibit tumor growth.[1] Similarly, it suppressed tumor growth in a nude mouse xenograft model of taxol-resistant cancer.[14] In a model of human cervical cancer, this compound significantly inhibited lung metastases.[10]

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: A variety of human cancer cell lines are used, including H1299, A549, SPC-A1 (NSCLC), LLC (Lewis Lung Carcinoma), SiHa (cervical cancer), and various colorectal and pancreatic cancer cell lines.[6][10]

-

Culture Media: Cells are typically cultured in RPMI-1640, DMEM, or DME/F-12 medium, supplemented with 10% fetal bovine serum (FBS).[6]

-

Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.[6][10]

Cell Viability Assay (CCK-8/MTT)

References

- 1. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anemarrhena asphodeloides Bunge and its constituent timosaponin‐AIII induce cell cycle arrest and apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 9. Timosaponin AIII inhibits metastasis of renal carcinoma cells through suppressing cathepsin C expression by AKT/miR-129-5p axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Timosaponin AIII Inhibits Migration and Invasion Abilities in Human Cervical Cancer Cells through Inactivation of p38 MAPK-Mediated uPA Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Timosaponin AIII, a steroidal saponin, exhibits anti-tumor effect on taxol-resistant cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Timosaponin C: A Technical Guide to its Discovery, Isolation, and Characterization from Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin C, also known as Anemarsaponin C, is a steroidal saponin isolated from the rhizomes of the traditional Chinese medicinal plant Anemarrhena asphodeloides. This document provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction, purification, and characterization, and presents available quantitative data. Furthermore, this guide outlines the current understanding of its biological activities and interactions with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Anemarrhena asphodeloides Bunge (Liliaceae) is a perennial herb whose rhizomes have been used for centuries in traditional medicine for their anti-inflammatory, antipyretic, and anti-diabetic properties. The primary bioactive constituents of these rhizomes are steroidal saponins, a diverse group of glycosides. Among these, this compound has been identified as a notable component. This technical guide serves as a resource for the scientific community, consolidating the key methodologies and data related to this compound.

Discovery and Structural Elucidation

The discovery of this compound, also referred to as Anemarsaponin C, is part of the broader phytochemical investigation of Anemarrhena asphodeloides. Its structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Features: The structure of this compound is characterized by a steroidal aglycone linked to a sugar moiety. The specific arrangement of the sugar units and their linkage to the aglycone are defining features that distinguish it from other timosaponins. The structural analysis is confirmed by comparing its ¹³C-NMR data with established values in the literature.

Experimental Protocols

The isolation and purification of this compound from the rhizomes of Anemarrhena asphodeloides involves a multi-step process. The following is a generalized protocol based on methods reported for the separation of saponins from this plant.

Extraction

-

Preparation of Plant Material: Dried rhizomes of Anemarrhena asphodeloides are pulverized into a coarse powder.

-

Solvent Extraction: The powdered rhizomes are extracted with an aqueous ethanol solution (e.g., 75% ethanol) under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.[1]

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous adsorbent resin (e.g., AB-8). Elution is performed with a stepwise gradient of ethanol in water.

Purification

-

Silica Gel Column Chromatography: The saponin-containing fractions from the macroporous resin column are further purified by repeated silica gel column chromatography. A gradient of chloroform-methanol-water is often used as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

The experimental workflow for the isolation and purification of this compound is depicted in the following diagram:

Quantitative Data

Quantitative analysis of this compound in Anemarrhena asphodeloides is essential for standardization and quality control. While specific yield data for this compound is not extensively reported, the general content of total saponins and other major timosaponins provides a reference point. The following table summarizes representative quantitative data for major saponins from the plant.

| Compound | Plant Part | Extraction Method | Analytical Method | Content (mg/g of extract) | Reference |

| Timosaponin AIII | Rhizome | 75% Ethanol Reflux | UPLC-MS/MS | 33.6 - 38.4 | [1] |

| Timosaponin BII | Rhizome | 75% Ethanol Reflux | UPLC-MS/MS | 21.0 - 25.6 | [1] |

Biological Activity and Signaling Pathways

The biological activities of many timosaponins have been investigated, with Timosaponin AIII being the most studied. While specific research on the signaling pathways affected by this compound is limited, the known activities of other timosaponins suggest potential areas of investigation. Timosaponins are known to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects through the modulation of various signaling pathways.

For instance, Timosaponin AIII has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial in cell proliferation, inflammation, and survival. It is plausible that this compound may exert its biological effects through similar mechanisms.

The following diagram illustrates a generalized signaling pathway potentially modulated by timosaponins, based on the known actions of related compounds.

Conclusion

This compound is a significant steroidal saponin from Anemarrhena asphodeloides with potential for further pharmacological investigation. This guide provides a foundational understanding of its discovery, isolation, and characterization. The detailed experimental protocols offer a practical basis for researchers to isolate and study this compound. While data on its specific biological activities and interactions with signaling pathways are still emerging, the information available for related timosaponins provides a strong rationale for future research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Timosaponin C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timosaponin C, also known as Anemarsaponin C, is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides. This document provides a detailed technical guide to its chemical structure, physicochemical properties, and known biological activities, with a focus on experimental data and methodologies.

Chemical Structure and Properties

This compound is a complex glycoside with a furostanol steroidal aglycone. Based on available data, its chemical structure is understood to be identical to that of Anemarsaponin B. The core structure consists of a C27 steroid skeleton with a furan ring and a spirostanol-type side chain. A trisaccharide moiety is attached to the C-3 position of the steroid nucleus, and a glucose molecule is attached at the C-26 position.

The molecular formula of this compound is C45H74O18, and its molecular weight is 903.06 g/mol .[1]

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C45H74O18 | [1] |

| Molecular Weight | 903.06 g/mol | [1] |

| Synonyms | Anemarsaponin C | [1] |

A visual representation of the chemical structure of this compound (Anemarsaponin B) is provided below.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of steroidal saponins from Anemarrhena asphodeloides, which would be applicable for obtaining this compound.

1. Extraction:

-

Dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with methanol (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The saponin-rich fraction is typically found in the n-BuOH layer.

3. Chromatographic Purification:

-

The n-BuOH fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of CHCl3-MeOH-H2O.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to known timosaponins are pooled.

-

Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern, which provides information about the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment, including the number of sugar units and the stereochemistry of the glycosidic linkages.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the sequence of the sugar chain and its attachment points to the aglycone.

-

Biological Activity and Signaling Pathways

Research on the specific biological activities of this compound is limited. However, studies on closely related timosaponins, particularly Timosaponin AIII and Timosaponin BII, provide insights into the potential pharmacological effects. Timosaponins, as a class of compounds, are known to exhibit a range of activities including anti-inflammatory, anti-cancer, and neuroprotective effects.

One study has indicated that Anemarsaponin B, which is likely identical to this compound, exhibits inhibitory effects on platelet aggregation. This suggests a potential role for this compound in cardiovascular applications.

The signaling pathways modulated by timosaponins are diverse. For instance, Timosaponin AIII has been shown to influence pathways such as:

-

NF-κB signaling pathway: Involved in inflammation and cancer.

-

PI3K/Akt signaling pathway: Plays a role in cell survival, proliferation, and growth.

-

MAPK signaling pathway: Regulates various cellular processes including proliferation, differentiation, and apoptosis.

The diagram below illustrates a generalized workflow for investigating the biological activity of a natural product like this compound.

Conclusion

This compound is a steroidal saponin with a complex chemical structure. While specific research on this compound is limited, its structural similarity to other well-studied timosaponins suggests it may possess significant biological activities. This guide provides a foundational understanding of its chemical nature and the experimental approaches required for its study, serving as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation is warranted to fully elucidate the pharmacological potential and mechanisms of action of this compound.

References

Timosaponin C: A Technical Guide on Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities and pharmacological properties of Timosaponin AIII, a closely related steroidal saponin from the same plant source, Anemarrhena asphodeloides. However, there is a notable scarcity of specific research on Timosaponin C. This guide will present the available information on this compound and provide a comprehensive overview of the well-documented activities of Timosaponin AIII to offer context and insight into the potential therapeutic applications of this class of compounds.

Introduction to Timosaponins

Timosaponins are a class of steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides, a plant used in traditional Chinese medicine. These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects. While several timosaponins have been identified, Timosaponin AIII has been the primary focus of research. This document aims to collate the known information on this compound and provide a detailed technical overview of the extensively studied Timosaponin AIII.

This compound: Known Biological Activities

Research specifically investigating the biological activities of this compound is limited. The primary reported activity is related to its anti-inflammatory potential.

Anti-Inflammatory Activity: One study has shown that this compound exhibits inhibitory effects on nitric oxide (NO) production in N9 microglial cells[1]. However, this inhibitory effect was reported to be weaker compared to other compounds isolated from the same plant source[1]. This suggests that while this compound possesses anti-inflammatory properties, it may be a less potent agent than other timosaponins.

Due to the limited data available for this compound, the remainder of this guide will focus on the well-researched biological activities and pharmacological properties of Timosaponin AIII. This information provides a valuable framework for understanding the potential of this class of compounds.

Timosaponin AIII: A Comprehensive Overview of Biological Activities and Pharmacological Properties

Timosaponin AIII (TAIII) has demonstrated a wide range of biological activities, with anti-cancer effects being the most extensively studied. It also exhibits anti-inflammatory, neuroprotective, and metabolic regulatory properties.

Anti-Cancer Activity

TAIII exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, autophagy, cell cycle arrest, and inhibition of metastasis.

3.1.1. Induction of Apoptosis: TAIII induces programmed cell death in various cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways. Key molecular events include:

-

Mitochondrial Dysfunction: TAIII can induce the overproduction of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -7, -8, and -9, which are executioner enzymes of apoptosis.

-

Regulation of Apoptotic Proteins: TAIII has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins.

3.1.2. Modulation of Autophagy: Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. In the context of cancer, TAIII's effect on autophagy is complex. It has been shown to induce autophagy, which in some cases can be a protective mechanism for cancer cells against TAIII-induced apoptosis[2]. Conversely, in other contexts, TAIII-induced autophagy is associated with cell death. The PI3K/Akt/mTOR signaling pathway is a key regulator of this process[3][4].

3.1.3. Cell Cycle Arrest: TAIII can halt the proliferation of cancer cells by arresting the cell cycle at different phases, primarily the G0/G1 and G2/M phases. This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs)[5].

3.1.4. Inhibition of Metastasis and Angiogenesis: TAIII has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, it can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting pathways such as the VEGF/PI3K/Akt/MAPK signaling pathway[4].

Quantitative Data: IC50 Values of Timosaponin AIII in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-15 | Human Colorectal Cancer | 6.1 | [4][5] |

| HepG2 | Human Liver Cancer | 15.41 | [4][5] |

| HCT116 | Human Colorectal Cancer | ~14.3 (for 5-FU, as a comparator) | [2] |

| N2A-APPswe | Neuroblastoma | 2.3 | [4] |

Anti-Inflammatory Activity

TAIII exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Its mechanisms of action include:

-

Inhibition of NF-κB Pathway: TAIII can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation[4][5].

-

Reduction of Pro-inflammatory Cytokines: It has been shown to decrease the expression of inflammatory cytokines such as TNF-α and IL-6.

-

Inhibition of MAPK Pathway: TAIII can also modulate the MAPK signaling pathway, which is involved in inflammatory responses[4][5].

Neuroprotective Effects

Emerging evidence suggests that TAIII may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Its proposed mechanisms include anti-inflammatory actions in the brain and modulation of signaling pathways involved in neuronal survival.

Metabolic Regulation

Recent studies have explored the role of timosaponins in metabolic regulation, with some evidence pointing towards their potential in managing metabolic disorders.

Signaling Pathways Modulated by Timosaponin AIII

The pharmacological effects of Timosaponin AIII are mediated through its interaction with various cellular signaling pathways.

4.1. PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival. TAIII has been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.

Caption: Timosaponin AIII inhibits the PI3K/Akt/mTOR pathway.

4.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. TAIII can modulate this pathway to exert its anti-cancer and anti-inflammatory effects.

Caption: Timosaponin AIII modulates the MAPK signaling pathway.

4.3. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. TAIII's anti-inflammatory effects are, in part, mediated by its inhibition of this pathway.

Caption: Timosaponin AIII inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of timosaponins.

5.1. Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the timosaponin compound and a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timosaponin AIII inhibits gastric cancer by causing oxidative stress and blocking autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Advancing Neurotherapeutics: An In-depth Technical Guide to Timosaponin Signaling Pathways in Neuronal Disorders

A note on Timosaponin C: Scientific literature detailing the specific signaling pathways of this compound in neuronal disorders is currently limited. Research available from commercial suppliers indicates that this compound (also known as Anemarsaponin C), isolated from Rhizoma Anemarrhenae, exhibits weak inhibition of nitric oxide (NO) in N9 microglial cells, suggesting a potential role in modulating neuroinflammation. However, to provide a comprehensive and technically valuable guide for researchers, this document will focus on the well-characterized members of the timosaponin family—primarily Timosaponin AIII and Timosaponin BII/B-III. The extensive research on these compounds offers significant insights into the neuroprotective mechanisms likely shared across this class of steroidal saponins.

This guide provides a detailed exploration of the molecular mechanisms and signaling pathways through which Timosaponin AIII and Timosaponin BII/B-III exert their neuroprotective effects. It is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and neurodegenerative diseases.

Quantitative Data Summary

The neuroprotective effects of Timosaponin AIII and Timosaponin B-III have been quantified in several preclinical studies. The following tables summarize key data from in vivo and in vitro experiments, providing a comparative overview of their potency and efficacy in models of neuronal disorders.

Table 1: In Vivo Efficacy of Timosaponins in Animal Models of Neuronal Disorders

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| Timosaponin AIII | Scopolamine-induced memory impairment in mice | 10, 20, and 40 mg/kg, p.o. | Significantly ameliorated memory impairment in passive avoidance and Morris water maze tests. Increased hippocampal acetylcholine levels. | [1] |

| Timosaponin B-III | Dexamethasone-induced postpartum depression in mice | 10, 20, and 40 mg/kg, p.o. for 7 days | Significantly decreased immobility time in forced swim and tail suspension tests. Reversed alterations in inflammatory cytokines and BDNF signaling proteins. | [2][3] |

Table 2: In Vitro Bioactivity of Timosaponins

| Compound | Cell Model | Treatment | Key Findings | Reference |

| Timosaponin AIII | Neuroblastoma SK-N-SH cells | Not specified | Inhibited the production of TNF-α and the expression of NF-κB. | [4] |

| Timosaponin AIII | Not specified | Not specified | Inhibited acetylcholinesterase (AChE) activity with an IC50 value of 35.4 µM. | [1][5] |

| Timosaponin BII | Lipopolysaccharide (LPS)-injured PC12 cells | Not specified | Protected cells by decreasing TNF-α and IL-1β levels and stabilizing F-actin. | [6] |

Core Signaling Pathways in Neuroprotection

Timosaponins influence a network of signaling pathways crucial for neuronal survival, synaptic plasticity, and the inflammatory response. The primary mechanisms involve the modulation of neuroinflammation and the enhancement of neurotrophic factor signaling.

A key aspect of the neuroprotective action of timosaponins is their ability to suppress neuroinflammation, which is a common pathological feature of many neurodegenerative diseases. Timosaponin AIII and BII have been shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory mediators.

This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Timosaponins can suppress the phosphorylation and activation of key proteins in these cascades, thereby reducing the inflammatory response.[1][4]

Timosaponin B-III has demonstrated the ability to modulate signaling pathways critical for synaptic plasticity and neuronal health, particularly the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

In a mouse model of postpartum depression, Timosaponin B-III treatment was found to reverse the downregulation of BDNF and several downstream targets and markers of synaptic plasticity, including:

-

Glucagon Synthase Kinase-3β (GSK-3β): A key regulator of numerous cellular functions, including synaptic plasticity.

-

Glutamate Receptor Subunit 1 (GluR1): A subunit of the AMPA receptor, which is crucial for synaptic transmission and plasticity.

-

Postsynaptic Density Protein 95 (PSD95): A scaffolding protein that is essential for the maturation and function of excitatory synapses.

-

Synapsin I: A protein involved in the regulation of neurotransmitter release.

By upregulating these proteins, Timosaponin B-III can enhance synaptic function and promote neuronal resilience.[2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the neuroprotective effects of timosaponins.

3.1.1 Scopolamine-Induced Amnesia Model in Mice This model is widely used to screen for compounds with anti-amnesic and cognitive-enhancing properties. Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient memory deficits.[5][7]

-

Animals: Swiss albino or C57BL/6 mice are commonly used.

-

Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (e.g., 1-2 mg/kg) is administered 30 minutes before behavioral testing.[7][8]

-

Drug Administration: Timosaponin AIII (e.g., 10, 20, 40 mg/kg) is administered orally (p.o.) 60 minutes prior to the scopolamine injection.[1]

-

Behavioral Assessment: Memory and learning are assessed using tests such as the Morris Water Maze (MWM) and passive avoidance tasks.[1][5]

3.1.2 Dexamethasone-Induced Postpartum Depression (PPD) Model in Mice This model is used to evaluate the antidepressant effects of test compounds.

-

Animals: Postparturient mice.

-

Induction of PPD: Administration of dexamethasone sodium phosphate during pregnancy.[2]

-

Drug Administration: Timosaponin B-III (10, 20, or 40 mg/kg) or a positive control like fluoxetine (10 mg/kg) is administered orally once daily for 7 days.[2][3]

-

Behavioral Assessment: Depressive-like behavior is evaluated using the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time indicates an antidepressant effect.[2][3]

-

Biochemical Analysis: Following behavioral tests, serum and hippocampal tissues are collected to quantify levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) by ELISA and proteins related to BDNF signaling and synaptic plasticity by Western blot.[2][3]

3.2.1 Morris Water Maze (MWM) The MWM is a standard test for assessing hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the water surface in one quadrant.[9]

-

Procedure: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each trial begins with placing the mouse in the water at a different starting position. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 90 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[10]

3.3.1 PC12 Cell Culture and LPS-Induced Injury Model The PC12 cell line, derived from a rat pheochromocytoma, can be differentiated into neuron-like cells and is a common model for studying neuroprotection and neuroinflammation.[11]

-

Cell Culture: PC12 cells are maintained in DMEM supplemented with fetal bovine serum and penicillin-streptomycin. For differentiation, cells are treated with Nerve Growth Factor (NGF).[11]

-

Induction of Injury: Neuroinflammation is induced by treating the cells with lipopolysaccharide (LPS).[6]

-

Treatment: Differentiated PC12 cells are pre-treated with Timosaponin BII before being exposed to LPS.

-

Endpoint Analysis: Cell viability is assessed using MTT assays. Levels of inflammatory markers like TNF-α and IL-1β in the culture medium are measured by ELISA. Changes in cellular morphology, such as F-actin stabilization, can be observed through immunofluorescence.[6]

3.4.1 Western Blotting for BDNF and Synaptic Proteins This technique is used to quantify the expression levels of specific proteins in tissue homogenates.

-

Sample Preparation: Hippocampal tissue is dissected and homogenized in RIPA buffer containing protease inhibitors. For BDNF, an acid-extraction protocol may be used to release the protein from its receptors.[12][13]

-

Protein Quantification: The total protein concentration of the lysate is determined using a BCA or Bradford protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-BDNF, anti-PSD95, anti-Synapsin I).[12]

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

3.4.2 Measurement of Antioxidant Enzyme Activity and Oxidative Stress Markers The antioxidant properties of timosaponins can be assessed by measuring the activity of key antioxidant enzymes and markers of oxidative damage in brain tissue.

-

Sample Preparation: Brain tissue homogenates are prepared.

-

Assays:

-

Superoxide Dismutase (SOD): Activity is measured using commercially available kits that are often based on the inhibition of a reaction that produces a colored product.

-

Glutathione Peroxidase (GSH-Px): Activity is typically measured by a coupled reaction in which GSH is oxidized, and the consumption of NADPH is monitored spectrophotometrically.

-

Malondialdehyde (MDA): Levels of MDA, a marker of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay, which forms a fluorescent product.[14][15]

-

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of Timosaponin AIII and Timosaponin B-III in preclinical models of neuronal disorders. Their multifaceted mechanism of action, encompassing the suppression of neuroinflammation via NF-κB and MAPK pathways and the enhancement of synaptic plasticity through the BDNF signaling cascade, makes them attractive candidates for further therapeutic development. While data on this compound is sparse, its structural similarity to other active timosaponins warrants further investigation into its neuropharmacological properties.

Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in a wider range of neurodegenerative disease models, and investigating their pharmacokinetic and safety profiles in more detail to pave the way for potential clinical applications. The development of targeted delivery systems could also enhance their bioavailability and efficacy in the central nervous system.

References

- 1. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 2. Timosaponin B-III exhibits antidepressive activity in a mouse model of postpartum depression by the regulation of inflammatory cytokines, BNDF signaling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timosaponin B-III exhibits antidepressive activity in a mouse model of postpartum depression by the regulation of inflammatory cytokines, BNDF signaling and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Timosaponin AIII, a saponin isolated from Anemarrhena asphodeloides, ameliorates learning and memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nasal timosaponin BII dually sensitive in situ hydrogels for the prevention of Alzheimer's disease induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 10. mmpc.org [mmpc.org]

- 11. mdpi.com [mdpi.com]

- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 13. biosensis.com [biosensis.com]

- 14. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Potential of Timosaponins, with a Focus on Timosaponin C Analogues

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of various steroidal saponins isolated from the rhizomes of Anemarrhena asphodeloides, particularly Timosaponin AIII and Timosaponin BII. However, specific preliminary studies and quantitative data on the anti-inflammatory effects of Timosaponin C are notably scarce. This guide will, therefore, provide a comprehensive overview of the known anti-inflammatory mechanisms of closely related timosaponins, which are expected to share similar pharmacological activities. The experimental protocols and signaling pathways described herein are based on studies of these analogues and serve as a foundational framework for prospective research on this compound.

Quantitative Data on the Anti-inflammatory Effects of Timosaponin Analogues

The anti-inflammatory activity of timosaponins has been quantified through various in vitro assays. These studies typically involve stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the inhibitory effects of the compounds on key inflammatory mediators. The data below is compiled from studies on Timosaponin AIII, BII, and BIII.

| Compound | Cell Line | Assay | Target Mediator | IC50 / Effect | Reference |

| Timosaponin BIII | N9 microglial cells | Nitric Oxide (NO) Production | Nitric Oxide | 11.91 µM | [1] |

| Timosaponin BII | HL-60 cells | Cell Proliferation | Cell Viability | 15.5 µg/mL | [2] |

| Timosaponin AIII | RAW 264.7 macrophages | Cytokine Production | TNF-α, IL-6, IL-1β | Dose-dependent reduction | [3][4] |

| Anemarsaponin B | RAW 264.7 macrophages | Protein Expression | iNOS, COX-2 | Significant dose-dependent decrease | [3][5] |

| Timosaponin AIII | Peritoneal macrophages | NF-κB Activation | NF-κB | Potent inhibition at 2-5 µM | [6][7] |

Core Signaling Pathways in Timosaponin-Mediated Anti-inflammation

The anti-inflammatory effects of timosaponins are primarily attributed to their ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Timosaponins have been shown to inhibit this process.[3][5][6][8]

Caption: Inhibition of the NF-κB signaling pathway by Timosaponin analogues.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, is another crucial set of signaling proteins that regulate the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Timosaponin AIII and BII have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK.[6][9][10]

Caption: Modulation of the MAPK signaling pathway by Timosaponin analogues.

Key Experimental Protocols

The following protocols are generalized methodologies for assessing the anti-inflammatory effects of compounds like this compound in vitro.

In Vitro Anti-inflammatory Assay Workflow

This workflow outlines the typical steps for screening a compound's anti-inflammatory activity using a macrophage cell line.

Caption: General workflow for in vitro anti-inflammatory screening.

Cell Culture and Treatment

Murine macrophage cell lines like RAW 264.7 or microglial cells such as BV2 are commonly used.[9][11][12]

-

Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: For experiments, cells are seeded into appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction) at a density of approximately 4 x 10⁵ cells/mL and allowed to adhere overnight.[13]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period of 1-2 hours, lipopolysaccharide (LPS) is added (typically 1 µg/mL) to stimulate inflammation.[14]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Reagent Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[13][15]

-

Incubation: The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[15]

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (untreated) cells.[15]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.[16][17]

-

Sample Collection: After the 24-hour incubation with LPS and the test compound, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

Griess Reagent: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.[16][18]

-

Incubation: The plate is incubated at room temperature for 10-15 minutes.[19]

-

Measurement: The absorbance is measured at 540-550 nm.[16] The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the culture supernatants.

-

Procedure: Commercially available ELISA kits for the specific cytokines of interest are used.

-

Execution: The assay is performed according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and finally a stop solution.[14][20]

-

Measurement: The absorbance is read at the specified wavelength (usually 450 nm), and concentrations are calculated based on a standard curve.

Western Blotting for Protein Expression

Western blotting is used to analyze the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-IκBα, p-p65, p-p38).[21][22][23]

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 40 µg) are separated by SDS-PAGE.[21]

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin).

-

Secondary Antibody: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[14]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Timosaponin AIII and its metabolite sarsasapogenin ameliorate colitis in mice by inhibiting NF-κB and MAPK activation and restoring Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Timosaponin B-II inhibits pro-inflammatory cytokine induction by lipopolysaccharide in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

- 12. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nitric Oxide Griess Assay [bio-protocol.org]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 22. researchgate.net [researchgate.net]

- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Timosaponin C and its Congeners in Traditional Chinese Medicine: A Technical Guide for Researchers

Introduction

Timosaponins, a class of steroidal saponins isolated from the rhizome of Anemarrhena asphodeloides (known as ‘Zhi Mu’ in Traditional Chinese Medicine), have garnered significant interest for their diverse pharmacological activities. While several timosaponins have been identified, research has predominantly focused on Timosaponin AIII. This technical guide aims to provide a comprehensive overview of the available scientific data on Timosaponin C and its more extensively studied congener, Timosaponin AIII, to support further research and drug development. Due to a notable scarcity of specific data for this compound, this guide will present the limited findings on this compound and then delve into the rich body of evidence surrounding Timosaponin AIII as a representative member of this class of natural products.

This compound: An Overview

This compound, also referred to as Anemarsaponin C, is a constituent of Rhizoma Anemarrhenae.[1] Despite its isolation, detailed pharmacological studies and quantitative data on its biological effects are sparse in the currently available scientific literature. One study notes that this compound exhibits weaker nitric oxide (NO) inhibition in N9 microglial cells compared to other related compounds, suggesting potential anti-inflammatory activity, though specific quantitative data such as IC50 values were not provided.[1] The lack of extensive research on this compound presents a clear opportunity for future investigation into its potential therapeutic properties.

Timosaponin AIII: A Well-Characterized Congener

In contrast to this compound, Timosaponin AIII is the most studied of the timosaponins and has demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[2][3][4][5]

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Timosaponin AIII.

Table 1: In Vitro Cytotoxicity of Timosaponin AIII against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | 24 | [6] |

| A549/Taxol | Taxol-resistant Lung Cancer | 5.12 | Not Specified | [2] |

| A2780/Taxol | Taxol-resistant Ovarian Cancer | 4.64 | Not Specified | [2] |

| HCT116 | Colon Cancer | Not specified, effective at 6.25, 12.5 µM | 24 | [7] |

| HT-29 | Colon Cancer | Not specified, effective at 6.25, 12.5, 25, 50, 100, 200 µM | 24 | [7] |

| DLD-1 | Colon Cancer | Not specified, effective at 6.25, 12.5, 25, 50, 100, 200 µM | 24 | [7] |

Table 2: In Vivo Anti-Tumor Efficacy of Timosaponin AIII

| Animal Model | Cancer Type | Dosage | Administration Route | Tumor Inhibition Rate (%) | Reference |

| HepG2 tumor-bearing mice | Hepatocellular Carcinoma | 7.5 mg/kg (liposomal) | Not Specified | 40.9 | [8] |

Table 3: Pharmacokinetic Parameters of Timosaponin AIII in Rats

| Dosage | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) | Reference |

| 6.8 mg/kg | Oral | 18.2 ± 3.1 | 2.3 ± 0.57 | 150.5 ± 29.2 | 4.9 ± 2.0 | [6] |

| 25 mg/kg | Intragastric | 105.7 ± 14.9 | Not Specified | 921.8 ± 289.0 | 2.74 ± 1.68 | [2] |

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of Timosaponin AIII.

In Vitro Cell Viability Assay (MTT Assay) [7]

-

Cell Lines: Normal colonic cell line CCD-18Co and colorectal cancer cell lines HCT116, HT-29, and DLD-1.

-

Treatment: Cells were treated with varying concentrations of Timosaponin AIII (0, 6.25, 12.5, 25, 50, 100, and 200 µM) for 24 hours.

-

Methodology: After the incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, where the resulting intracellular formazan is solubilized and quantified by spectrophotometry. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-Tumor Study [8]

-

Animal Model: BALB/c nude mice (5-6 weeks old, weighing 20-25 g).

-

Tumor Model: Subcutaneous xenograft of human hepatocellular carcinoma HepG2 cells.

-

Treatment: Intravenous administration of a liposomal formulation of Timosaponin AIII at a dose of 7.5 mg/kg.

-

Methodology: Tumor growth was monitored over a specified period. At the end of the experiment, tumors were excised and weighed. The tumor inhibition rate was calculated by comparing the average tumor weight of the treated group with that of the control group. Animal care and experimental procedures were conducted in accordance with institutional animal ethics committee guidelines.

Pharmacokinetic Study in Rats [6]

-

Animal Model: Healthy male Sprague-Dawley (SD) rats.

-

Treatment: Oral administration of Timosaponin AIII at a dose of 6.8 mg/kg.

-

Methodology: Blood samples were collected at various time points after administration. Plasma concentrations of Timosaponin AIII were determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. Pharmacokinetic parameters including Cmax, Tmax, AUC, and T1/2 were calculated using appropriate software.

Timosaponin AIII exerts its pharmacological effects through the modulation of various signaling pathways.

Anti-Cancer Mechanisms Timosaponin AIII has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting key signaling molecules.[2][7] One of the prominent mechanisms involves the inhibition of the c-Myc oncogene.[7]

Timosaponin AIII has also been found to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[3]

Experimental Workflow for In Vitro Cellular Uptake [8] Understanding the cellular uptake of a compound is fundamental to assessing its therapeutic potential. The following diagram illustrates a typical workflow for evaluating the cellular uptake of Timosaponin AIII formulations.

The available scientific literature highlights a significant disparity in the research focus between this compound and Timosaponin AIII. While both are derived from the same traditional Chinese medicine, Anemarrhena asphodeloides, Timosaponin AIII has been extensively characterized, demonstrating promising anti-cancer and other pharmacological activities through well-defined mechanisms. The quantitative data and detailed experimental protocols for Timosaponin AIII provide a solid foundation for further preclinical and clinical development.

Conversely, this compound remains largely unexplored. The limited information available suggests potential bioactivity, but a comprehensive understanding of its pharmacological profile is lacking. This knowledge gap underscores the need for dedicated research to elucidate the structure-activity relationships among different timosaponins and to potentially uncover unique therapeutic applications for less-studied congeners like this compound. This technical guide serves as a resource for researchers to build upon the existing knowledge of Timosaponin AIII and to initiate new investigations into the untapped potential of this compound and other related compounds from traditional Chinese medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Timosaponin AIII-Based Multifunctional Liposomal Delivery System for Synergistic Therapy Against Hepatocellular Carcinoma Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the cytotoxic effects of Timosaponin C on various cell lines

An In-depth Technical Guide to the Cytotoxic Effects of Timosaponin C

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the cytotoxic mechanisms of this compound (also known as Timosaponin AIII), a steroidal saponin derived from the rhizome of Anemarrhena asphodeloides. It provides a comprehensive overview of its effects on various cancer cell lines, the signaling pathways it modulates, and detailed protocols for relevant experimental validation.

Introduction

This compound (Timosaponin AIII, TAIII) is a natural steroidal saponin that has garnered significant attention for its potent anti-tumor activities.[1][2] Extensive research has demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis across a wide range of cancer types.[3] A key characteristic of this compound is its selective cytotoxicity, showing pronounced effects against malignant cells while being significantly less harmful to non-transformed, normal cells.[4][5][6] This selective action makes it an attractive candidate for development as a cancer therapeutic agent. This guide synthesizes the current understanding of this compound's cytotoxic effects, focusing on quantitative data, molecular mechanisms, and standardized experimental methodologies.

Quantitative Analysis of Cytotoxic Effects

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from multiple studies, providing a comparative look at its cytotoxic potency.

Table 2.1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 15.41 | [3] |

| HCT-15 | Colorectal Cancer | 6.1 | [7] |

| A549/Taxol | Taxol-Resistant NSCLC | 5.12 | [7] |

| A2780/Taxol | Taxol-Resistant Ovarian Cancer | 4.64 | [7] |

| H1299, A549, SPC-A1 | Non-Small-Cell Lung Cancer | ~4.0 (for 90% death at 48h) | [8] |

Table 2.2: Induction of Cell Cycle Arrest by this compound

This compound is known to disrupt cell cycle progression, primarily inducing a G2/M phase arrest in several cancer types.[1][2]

| Cell Line | Cancer Type | Treatment | % of Cells in G2/M Phase | Reference |

| MDA-MB-231 | Breast Cancer | Control | 17.99% | [1] |

| 15 µM TAIII | 57.8% | [1] | ||

| MCF-7 | Breast Cancer | Control | 10.65% | [1] |

| 15 µM TAIII | 42.49% | [1] | ||

| HCT-15 | Colorectal Cancer | TAIII treatment | Increased G0/G1 and G2/M arrest | [7] |

Table 2.3: Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a primary mechanism of this compound-induced cytotoxicity.

| Cell Line | Cell Type | Treatment | Apoptosis Rate | Reference |

| MCF10A | Non-transformed Mammary Epithelial | Control | 5.6% | [9] |

| 10 µM TAIII | 12.1% | [9] | ||

| 15 µM TAIII | 34.3% | [9] |

Note: While this compound is less cytotoxic to normal cells, higher concentrations can still induce apoptosis, as seen in the MCF10A cell line.[9]

Molecular Mechanisms of Action & Signaling Pathways

This compound exerts its cytotoxic effects by modulating multiple, interconnected signaling pathways.

DNA Damage Response and G2/M Phase Arrest

In breast cancer cells, this compound induces DNA damage, which in turn activates the ATM/Chk2 and p38 MAPK signaling pathways.[1] This activation leads to the phosphorylation of histone H2A.X (a marker of DNA damage) and subsequent inhibition of Cdc25C.[1] The inactivation of Cdc25C prevents the activation of the Cdc2/CyclinB1 complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M checkpoint.[1][9]

Induction of Apoptosis and ER Stress

This compound triggers apoptosis through multiple routes. It inhibits the pro-survival PI3K/AKT/mTOR signaling pathway, which leads to the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[3][9] This shift promotes the mitochondrial pathway of apoptosis, characterized by cytochrome c release and activation of caspase-9 and caspase-3.[3] Concurrently, this compound induces endoplasmic reticulum (ER) stress, which activates a distinct apoptotic pathway involving caspase-4.[4][5] It also suppresses the expression of c-Myc, a critical oncogene, further contributing to apoptosis in cancers like colorectal cancer.[2]

Induction of Ferroptosis

Recent studies have revealed that this compound can also induce ferroptosis, a form of iron-dependent programmed cell death, in non-small-cell lung cancer (NSCLC).[8] The mechanism involves this compound targeting the chaperone protein HSP90, which leads to the ubiquitination and subsequent degradation of Glutathione Peroxidase 4 (GPX4).[8] GPX4 is a crucial enzyme that protects cells from lipid peroxidation. Its degradation results in the depletion of glutathione (GSH) and the accumulation of lipid reactive oxygen species (ROS), culminating in ferroptotic cell death.[8]

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of cytotoxicity. The following sections detail common methodologies used in the study of this compound.

General Experimental Workflow

A typical workflow for assessing the cytotoxic effects of a compound like this compound involves several stages, from initial cell culture to final data analysis.

Cell Viability Assay (MTT Protocol)

This assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed 1x10⁵ to 2x10⁵ cells per well in a 6-well plate and treat with this compound as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Culture and treat cells in 6-well plates as previously described.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective anti-cancer agent that induces cytotoxicity in a wide array of cancer cell lines. Its mechanisms are multifaceted, involving the induction of cell cycle arrest at the G2/M phase, the activation of multiple pro-apoptotic pathways including ER stress and mitochondrial dysfunction, and the triggering of ferroptosis. The quantitative data and detailed molecular pathways presented in this guide underscore its potential as a lead compound in oncology drug development. The provided experimental protocols offer a standardized framework for researchers to further investigate and validate the therapeutic promise of this compound.

References

- 1. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 2. The Antitumor Effect of Timosaponin A3 through c-Myc Inhibition in Colorectal Cancer Cells and Combined Treatment Effect with 5-FU or Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment [mdpi.com]

- 4. Timosaponin AIII is preferentially cytotoxic to tumor cells through inhibition of mTOR and induction of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Timosaponin AIII Is Preferentially Cytotoxic to Tumor Cells through Inhibition of mTOR and Induction of ER Stress | PLOS One [journals.plos.org]

- 6. Frontiers | Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review [frontiersin.org]

- 7. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Timosaponin AIII promotes non-small-cell lung cancer ferroptosis through targeting and facilitating HSP90 mediated GPX4 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

Initial Findings on Timosaponin C's Effect on Apoptosis and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timosaponin C, also known as Timosaponin AIII (TAIII), is a steroidal saponin primarily isolated from the rhizome of Anemarrhena asphodeloides.[1][2][3] Emerging research has highlighted its potent anti-tumor activities across a spectrum of cancer cell lines, including glioma, prostate, breast, lung, and colon cancers.[1][4][5][6][7] A significant body of evidence points towards the induction of both apoptosis and autophagy as primary mechanisms underlying its cytotoxic effects.[2][8] This technical guide synthesizes the initial findings on the dual roles of this compound in modulating these two critical cellular processes. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, aiming to serve as a foundational resource for researchers in oncology and drug development.

Quantitative Data Summary

This compound's effects on cancer cells are consistently reported to be dose- and time-dependent.[1][9] The following tables summarize the key quantitative findings from various studies on its impact on cell viability and the expression of hallmark proteins for apoptosis and autophagy.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Assay Type | Concentration Range (µM) | Duration (h) | Observed Effect | Reference(s) |

| Glioma Cells | - | 0-15 | 24 | Significant inhibition of cell viability. | [1][9] |

| Prostate Cancer (PCa) | CCK-8 | Not Specified | - | Inhibition of proliferation. | [4] |

| HCT116 (Colon Cancer) | MTT | 6.25-200 | 24 | Marked inhibition of cell proliferation. | [3][7] |

| Breast Cancer Cells | - | Not Specified | - | Inhibition of cell proliferation. | [6] |

| Non-small Cell Lung Cancer | WST-1 | 1-30 | - | Inhibition of cell growth and proliferation. | [5] |

| Human Melanoma A375-S2 | - | Not Specified | - | Induction of cell death. | [8] |

| Acute Myeloid Leukemia | - | Not Specified | - | Significant inhibition of cell proliferation. | [10] |